1,3-Dimethylbutyl 2-(2,4,5-trichlorophenoxy)acetate
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Overview
Description
1,3-Dimethylbutyl 2-(2,4,5-trichlorophenoxy)acetate is an organic compound with the molecular formula C14H17Cl3O3. It is known for its unique chemical structure, which includes a 1,3-dimethylbutyl group and a 2-(2,4,5-trichlorophenoxy)acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethylbutyl 2-(2,4,5-trichlorophenoxy)acetate typically involves the esterification of 2-(2,4,5-trichlorophenoxy)acetic acid with 1,3-dimethylbutanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethylbutyl 2-(2,4,5-trichlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Halogen atoms in the phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
1,3-Dimethylbutyl 2-(2,4,5-trichlorophenoxy)acetate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dimethylbutyl 2-(2,4,5-trichlorophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethylbutyl acetate
- 2-(2,4,5-Trichlorophenoxy)acetic acid
- 4-Methyl-2-pentyl acetate
Uniqueness
1,3-Dimethylbutyl 2-(2,4,5-trichlorophenoxy)acetate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specialized applications .
Properties
CAS No. |
93941-82-3 |
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Molecular Formula |
C14H17Cl3O3 |
Molecular Weight |
339.6 g/mol |
IUPAC Name |
4-methylpentan-2-yl 2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C14H17Cl3O3/c1-8(2)4-9(3)20-14(18)7-19-13-6-11(16)10(15)5-12(13)17/h5-6,8-9H,4,7H2,1-3H3 |
InChI Key |
HIBAPSKFJRQZJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)OC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
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